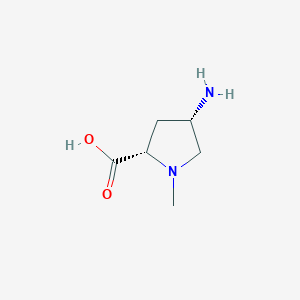

(4S)-4-amino-1-methyl-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMNOCJJWVAJCX-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of (4S)-4-amino-1-methyl-L-proline

An In-Depth Technical Guide to the Synthesis of (4S)-4-amino-1-methyl-L-proline

Authored by: A Senior Application Scientist

Introduction

This compound is a non-proteinogenic amino acid of significant interest to researchers and drug development professionals. Its rigid pyrrolidine scaffold, combined with the presence of a methyl group on the nitrogen and an amino group at the C4 position, provides a unique conformational constraint. This makes it a valuable building block in the design of peptidomimetics, therapeutic agents, and molecular probes. The stereospecific arrangement of the functional groups is crucial for its biological activity and interaction with target macromolecules.

This technical guide provides a comprehensive overview of a viable synthetic route to this compound, commencing from the readily available starting material, (cis)-4-hydroxy-L-proline. The presented strategy is based on established chemical transformations and offers a logical pathway for the stereoselective synthesis of the target molecule. We will delve into the rationale behind the chosen synthetic steps, provide detailed experimental protocols, and discuss key considerations for achieving the desired product with high purity and yield.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound suggests that the final N-methylation step can be accomplished from a (4S)-4-amino-L-proline precursor. The key challenge in the synthesis is the stereoselective introduction of the amino group at the C4 position with the desired S configuration.

Our proposed forward synthesis commences with (2S, 4R)-4-hydroxy-L-proline (cis-4-hydroxy-L-proline). The strategy involves the following key transformations:

-

Protection of the Proline Nitrogen: To prevent unwanted side reactions, the secondary amine of the proline ring must be protected. The carboxybenzyl (Cbz) group is an excellent choice due to its stability under various reaction conditions and its ease of removal via hydrogenolysis.

-

Esterification of the Carboxylic Acid: Esterification of the carboxylic acid is necessary for subsequent reactions and can also play a role in directing the stereochemistry of the reductive amination step.

-

Oxidation of the C4-Hydroxyl Group: The hydroxyl group at the C4 position will be oxidized to a ketone. This planarizes the C4 position, setting the stage for the stereoselective introduction of the amino group.

-

Stereoselective Reductive Amination: This is the most critical step of the synthesis. The 4-keto-proline intermediate will be converted to the desired (4S)-amino derivative. The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and the steric bulk of the ester group.

-

N-methylation and Deprotection: The final steps involve the methylation of the proline nitrogen and the removal of all protecting groups to yield the target molecule.

This synthetic approach is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocol

Part 1: Synthesis of N-Cbz-4-keto-L-proline Methyl Ester

The initial phase of the synthesis focuses on the preparation of the key 4-keto-proline intermediate.

Step 1: N-protection of cis-4-hydroxy-L-proline

The synthesis begins with the protection of the proline nitrogen with a carboxybenzyl (Cbz) group. This is a standard procedure that proceeds smoothly under basic conditions.

-

Protocol:

-

Suspend (cis)-4-hydroxy-L-proline in a suitable solvent such as a mixture of water and dioxane.

-

Cool the suspension in an ice bath and add a base, such as sodium carbonate or sodium hydroxide, to deprotonate the carboxylic acid and the secondary amine.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by acidifying the mixture and extracting the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(cis)-4-hydroxy-L-proline.

-

Step 2: Esterification of the Carboxylic Acid

To facilitate the subsequent oxidation and purification steps, the carboxylic acid is converted to its methyl ester.

-

Protocol:

-

Dissolve the N-Cbz-(cis)-4-hydroxy-L-proline in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain N-Cbz-(cis)-4-hydroxy-L-proline methyl ester.

-

Step 3: Oxidation of the C4-Hydroxyl Group

The secondary alcohol at the C4 position is oxidized to a ketone. A mild and efficient method for this transformation utilizes a combination of TEMPO and trichloroisocyanuric acid (TCICA).[1][2]

-

Protocol:

-

Dissolve N-Cbz-(cis)-4-hydroxy-L-proline methyl ester in a suitable solvent, such as ethyl acetate.

-

Add a catalytic amount of TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl).

-

Add trichloroisocyanuric acid (TCICA) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford N-Cbz-4-keto-L-proline methyl ester.

-

Part 2: Stereoselective Introduction of the C4-Amino Group and Final Steps

This part of the synthesis focuses on the crucial stereoselective reductive amination and the subsequent transformations to yield the final product.

Step 4: Stereoselective Reductive Amination

The introduction of the amino group at the C4 position with the desired (4S) stereochemistry is achieved through reductive amination. The use of a bulky ester group on the proline can favor the formation of the cis product, which corresponds to the (4S) configuration.[3] For the purpose of this guide, we will proceed with the methyl ester and note that optimization of the ester group may be necessary to improve diastereoselectivity.

-

Protocol:

-

Dissolve N-Cbz-4-keto-L-proline methyl ester in a suitable solvent, such as methanol or dichloromethane.

-

Add an ammonium source, such as ammonium acetate or ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), in portions. The reaction should be carried out at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with an acidic solution (e.g., dilute HCl).

-

Basify the mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate. The resulting product will be a mixture of diastereomers of N-Cbz-(4S)-amino-L-proline methyl ester and N-Cbz-(4R)-amino-L-proline methyl ester.

-

The diastereomers can be separated by careful column chromatography.

-

Step 5: N-Methylation

The proline nitrogen is methylated using a standard reductive amination procedure with formaldehyde.[1]

-

Protocol:

-

Dissolve the purified N-Cbz-(4S)-amino-L-proline methyl ester in methanol.

-

Add an aqueous solution of formaldehyde (formalin).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate to obtain the N-methylated product. At this stage, the Cbz group will also be removed.

-

Step 6: Final Deprotection

If a different protecting group was used for the C4-amino group, it would be removed at this stage. Concurrently, the methyl ester is hydrolyzed to the free carboxylic acid.

-

Protocol:

-

Dissolve the N-methylated intermediate in a mixture of a suitable solvent (e.g., methanol or THF) and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature until the ester hydrolysis is complete.

-

Acidify the reaction mixture to a pH of approximately 7 with a dilute acid.

-

The final product, this compound, can be purified by ion-exchange chromatography or crystallization.

-

Data Summary

The following table summarizes the expected transformations and key intermediates in the synthesis.

| Step | Starting Material | Key Reagents | Product | Expected Yield Range |

| 1 | cis-4-Hydroxy-L-proline | Cbz-Cl, Na2CO3 | N-Cbz-(cis)-4-hydroxy-L-proline | 85-95% |

| 2 | N-Cbz-(cis)-4-hydroxy-L-proline | MeOH, H2SO4 | N-Cbz-(cis)-4-hydroxy-L-proline methyl ester | 90-98% |

| 3 | N-Cbz-(cis)-4-hydroxy-L-proline methyl ester | TEMPO, TCICA | N-Cbz-4-keto-L-proline methyl ester | 70-85% |

| 4 | N-Cbz-4-keto-L-proline methyl ester | NH4OAc, NaBH3CN | N-Cbz-(4S)-amino-L-proline methyl ester | 40-60% (after separation) |

| 5 | N-Cbz-(4S)-amino-L-proline methyl ester | Formalin, Pd/C, H2 | This compound methyl ester | 80-90% |

| 6 | This compound methyl ester | LiOH, H2O | This compound | 75-85% |

Reaction Mechanism Visualization

The key stereochemistry-determining step is the reductive amination of the 4-keto-proline intermediate. The hydride delivery can occur from either the si or re face of the intermediate iminium ion. The steric bulk of the ester group at C2 can influence the trajectory of the hydride attack, favoring the formation of the cis product.

Caption: Mechanism of stereoselective reductive amination.

Conclusion

The presented in this technical guide provides a robust and logical pathway for researchers in drug discovery and chemical biology. The key to the successful synthesis lies in the careful execution of the protection, oxidation, and stereoselective reductive amination steps. While the described protocol offers a solid foundation, further optimization of reaction conditions, particularly for the reductive amination step to improve diastereoselectivity, may be beneficial for large-scale synthesis. The principles and procedures outlined herein should enable the proficient synthetic chemist to access this valuable and unique amino acid derivative for their research endeavors.

References

-

Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]

-

Elin, E. A., Onoprienko, V. V., & Miroshnikov, A. I. (2002). Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters. Bioorganicheskaia khimiia, 28(6), 491–496. [Link]

-

Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. ResearchGate. [Link]

-

Mollica, A., Pinnen, F., Stefanucci, A., Feliciani, F., Campestre, C., Mannina, L., Sobolev, A. P., Lucente, G., Davis, P., Lai, J., Ma, S.-W., Porreca, F., & Hruby, V. J. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of Medicinal Chemistry, 55(7), 3027–3037. [Link]

-

Papaioannou, D., Athanassopoulos, C., Gatos, D., & Barlos, K. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. [Link]

-

Danishefsky, S., & Cain, P. (1975). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of the American Chemical Society, 97(18), 5282–5284. [Link]

-

Hodgson, D. M., & Lee, C. P. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(10), 3756–3759. [Link]

Sources

An In-Depth Technical Guide to the Stereoselective Synthesis of 4-amino-1-methyl-L-proline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed proposed methodology for the stereoselective synthesis of 4-amino-1-methyl-L-proline, a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The unique constrained bicyclic-like structure imparted by the proline ring and its substituents makes it a valuable scaffold for creating peptidomimetics with enhanced biological activity and stability. This document elucidates the strategic considerations for stereocontrol at the C4 position, leveraging the readily available chiral pool starting material, 4-hydroxy-L-proline. Detailed, step-by-step protocols, mechanistic insights, and data presentation are provided to enable the successful synthesis of this important molecule.

Introduction: The Significance of Substituted Prolines in Therapeutic Design

Proline and its derivatives are unique among the proteinogenic amino acids due to their cyclic side chain, which imparts significant conformational rigidity to peptides and proteins.[1][2] This inherent structural constraint is a powerful tool in drug design, allowing for the stabilization of desired secondary structures, such as β-turns, and enhancing resistance to proteolytic degradation.[1] The incorporation of substituted prolines, particularly at the C4 position, further refines these conformational properties and introduces new functionalities for molecular recognition and interaction.

4-amino-1-methyl-L-proline, the subject of this guide, combines the conformational rigidity of the proline scaffold with a basic amino group at the C4 position and an N-methylated backbone. The C4-amino group can serve as a key pharmacophoric element or a handle for further derivatization, while N-methylation can enhance metabolic stability and cell permeability.[3] Consequently, access to stereochemically pure 4-amino-1-methyl-L-proline is of paramount importance for the systematic exploration of its potential in therapeutic agents.

This guide will detail a robust and stereoselective synthetic route commencing from commercially available (2S,4R)-4-hydroxy-L-proline, commonly known as trans-4-hydroxy-L-proline. The strategy hinges on the stereospecific conversion of the C4 hydroxyl group to an amino group via an SN2 reaction, ensuring precise control over the stereochemistry at this critical center.

Strategic Overview of the Synthetic Pathway

The proposed synthesis is a multi-step process that begins with the protection of the functional groups of trans-4-hydroxy-L-proline, followed by stereoselective introduction of the amino functionality, N-methylation, and final deprotection. The key to achieving the desired stereochemistry is an inversion of configuration at the C4 position.

Figure 1: Proposed synthetic workflow for 4-amino-1-methyl-L-proline.

Detailed Experimental Protocols and Mechanistic Rationale

Step 1: Protection of (2S,4R)-4-hydroxy-L-proline

The initial step involves the protection of both the secondary amine and the carboxylic acid of the starting material. The tert-butyloxycarbonyl (Boc) group is an excellent choice for the amine due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4][5] The carboxylic acid is typically protected as a methyl ester.

Protocol 1: Synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

-

Esterification: Suspend (2S,4R)-4-hydroxy-L-proline (1.0 eq) in methanol. Cool the suspension to 0 °C and bubble dry HCl gas through the mixture for 1 hour, or add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude methyl ester hydrochloride can be used directly in the next step.

-

Boc Protection: Dissolve the crude methyl ester hydrochloride in a mixture of dichloromethane (DCM) and water. Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and a base such as triethylamine (Et3N, 2.5 eq) or sodium bicarbonate (NaHCO3, 3.0 eq). Stir vigorously at room temperature for 8-12 hours.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the protected product.

Causality of Experimental Choices: The esterification under acidic conditions protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Subsequent Boc protection of the secondary amine is crucial to prevent its interference in the following steps, particularly the mesylation.[6]

Step 2 & 3: Stereoselective Conversion of the Hydroxyl to an Azido Group

This two-step sequence is the cornerstone of the stereoselective synthesis. The hydroxyl group is first converted into a good leaving group, a mesylate. Subsequent SN2 displacement with sodium azide proceeds with complete inversion of configuration at the C4 center.[7]

Protocol 2: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate

-

Mesylation: Dissolve the protected 4-hydroxyproline derivative (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir the reaction at 0 °C for 2-4 hours.

-

Work-up: Quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude mesylate is typically used immediately in the next step without further purification.

-

Azide Displacement: Dissolve the crude mesylate in anhydrous dimethylformamide (DMF). Add sodium azide (NaN3, 3.0 eq) and heat the mixture to 80-90 °C for 12-18 hours.

-

Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and excess NaN3. Dry the organic layer over Na2SO4, concentrate, and purify by flash chromatography to yield the azido-proline derivative.

Mechanistic Insight: The SN2 reaction is highly stereospecific. The azide nucleophile attacks the carbon atom bearing the mesylate leaving group from the side opposite to the leaving group, resulting in an inversion of the stereocenter from (4R) to (4S).

Figure 2: SN2 inversion at the C4 position of the proline ring.

Step 4 & 5: Azide Reduction and N-Methylation

The azido group is a versatile precursor to a primary amine and can be cleanly reduced under catalytic hydrogenation conditions. The subsequent N-methylation can also be achieved via reductive amination.

Protocol 3: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-amino-1-methylpyrrolidine-1,2-dicarboxylate

-

Azide Reduction: Dissolve the azido-proline derivative (1.0 eq) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 6-12 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate to obtain the crude 4-amino-proline derivative.

-

N-Methylation: Dissolve the crude amine in methanol. Add aqueous formaldehyde (37 wt. %, 1.5 eq) and a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere and stir at room temperature for 12-24 hours.

-

Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the residue by flash chromatography to yield the N-methylated product.

Self-Validating System: The progress of both the azide reduction and the N-methylation can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding to the next step.

Step 6: Final Deprotection

The final step involves the removal of the Boc and methyl ester protecting groups to yield the target compound. This is typically achieved under strong acidic conditions.

Protocol 4: Synthesis of (2S,4S)-4-amino-1-methyl-L-proline

-

Deprotection: Dissolve the fully protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) or in 6M aqueous HCl. Stir at room temperature for 2-4 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. If HCl was used, co-evaporate with water to remove excess acid. The product will be obtained as its corresponding salt (e.g., hydrochloride or trifluoroacetate). The salt can be further purified by recrystallization or ion-exchange chromatography if necessary.

Data Summary

The following table summarizes the expected transformations and key analytical data for the intermediates and the final product.

| Step | Starting Material | Product | Key Analytical Techniques | Expected Yield (%) |

| 1 | (2S,4R)-4-Hydroxy-L-proline | (2S,4R)-1-Boc-2-Me-4-hydroxyproline | 1H NMR, 13C NMR, MS, IR | 85-95 |

| 2 | (2S,4R)-1-Boc-2-Me-4-hydroxyproline | (2S,4R)-1-Boc-2-Me-4-mesyloxyproline | 1H NMR, MS (often used crude) | >95 (crude) |

| 3 | (2S,4R)-1-Boc-2-Me-4-mesyloxyproline | (2S,4S)-1-Boc-2-Me-4-azidoproline | 1H NMR, 13C NMR, MS, IR (azide stretch) | 70-85 |

| 4 | (2S,4S)-1-Boc-2-Me-4-azidoproline | (2S,4S)-1-Boc-2-Me-4-aminoproline | 1H NMR, MS | 90-98 |

| 5 | (2S,4S)-1-Boc-2-Me-4-aminoproline | (2S,4S)-1-Boc-2-Me-4-amino-1-methylproline | 1H NMR, 13C NMR, MS | 75-90 |

| 6 | (2S,4S)-1-Boc-2-Me-4-amino-1-methylproline | (2S,4S)-4-amino-1-methyl-L-proline | 1H NMR, 13C NMR, HRMS, Chiral HPLC | >95 |

Conclusion

The stereoselective synthesis of 4-amino-1-methyl-L-proline is a challenging yet achievable goal for medicinal chemists and drug development professionals. The proposed synthetic route, starting from the readily available and inexpensive chiral building block (2S,4R)-4-hydroxy-L-proline, offers a reliable and stereocontrolled pathway to the target molecule. The key to this synthesis is the strategic use of an SN2 reaction to invert the stereochemistry at the C4 position. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently produce this valuable non-canonical amino acid for incorporation into novel therapeutic candidates.

References

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. [Link]

- Moradi, M., et al. (2009). Proline is a special amino acid because its side-chain is cyclised to the backbone, which gives it an exceptional rigidity and a highly restricted conformational space. Journal of Molecular Biology, 385(3), 859-873.

- Fanni, D., et al. (2023). In biological systems, proline adopts two isomeric conformations, the cis and the trans conformations which both have high abundances. International Journal of Molecular Sciences, 24(3), 2345.

- Gurung, R., et al. (2023). The difference in energy due to steric hindrance for the two conformations is relatively smaller in comparison to the ones between the cis and trans conformations of linear amino acids.

- Adzhubei, A. A., et al. (2013). The structure of proteins can also be generated involving different configurations such as α- and β-helixes.

- Arunkumar, A. I., et al. (1997). The amino acid proline is a vital component of protein synthesis and cell development. Biochemistry, 36(51), 15964-15971.

-

Wikipedia contributors. (2024). Proline. In Wikipedia, The Free Encyclopedia. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

-

Study.com. (n.d.). Proline Overview, Structure & Functions. [Link]

-

The Biology Project. (2003). Proline - Amino Acids. [Link]

-

Chemistry LibreTexts. (2023). 26.2: Structures of Amino Acids. [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

- Rapoport, H., & Koskinen, A. M. P. (1983). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry, 48(20), 3583–3587.

- Belvisi, L., et al. (2002). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of Medicinal Chemistry, 45(23), 5032-5040.

- Albericio, F., & Carpino, L. A. (1997). Coupling and protecting groups in peptide synthesis. Methods in Enzymology, 289, 104-126.

Sources

- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

(4S)-4-amino-1-methyl-L-proline: A Technical Guide to Unraveling Its Biological Significance

Foreword: The Untapped Potential of Substituted Prolines

Proline, the only proteinogenic secondary amino acid, imparts unique conformational rigidity to peptide backbones, critically influencing protein structure and function.[1] Its derivatives, therefore, represent a rich chemical space for modulating biological processes. This guide focuses on a specific, lesser-explored analog: (4S)-4-amino-1-methyl-L-proline. While direct extensive biological data for this compound is nascent, its structural features—a 4S amino substitution and N-methylation—suggest intriguing potential as a modulator of cellular pathways and a scaffold for novel therapeutics. This document serves as a technical roadmap for researchers and drug development professionals, providing a structured approach to systematically investigate and characterize the biological activity of this unique imino acid.

Structural and Conformational Analysis: The Foundation of Activity

The biological effects of any molecule are intrinsically linked to its three-dimensional structure. This compound possesses two key modifications compared to L-proline:

-

N-methylation: The presence of a methyl group on the ring nitrogen atom. This modification is known to influence the cis/trans isomerization of the peptide bond preceding the proline residue, a critical step in protein folding.

-

4S-amino group: The substitution at the C4 position with an amino group in the S configuration. This functional group can act as a hydrogen bond donor and a site for further chemical modification. The stereochemistry at this position is crucial, as it dictates the puckering of the pyrrolidine ring, which in turn affects the overall conformation of peptides incorporating this analog.[2]

These structural features suggest that this compound could serve as a valuable tool for influencing peptide and protein conformation in a predictable manner.

Proposed Biological Investigation Workflow

Given the limited direct data, a systematic, multi-tiered approach is essential to elucidate the biological activity of this compound. The following workflow is proposed as a comprehensive strategy.

Caption: A tiered workflow for the systematic investigation of this compound's biological activity.

Synthesis and Characterization: The Starting Point

A robust and scalable synthetic route is paramount for any biological investigation. The synthesis of this compound can be approached from commercially available starting materials such as (cis)-4-hydroxy-L-proline, leveraging established methodologies for proline derivatization.[3][4]

Proposed Synthetic Scheme

A plausible synthetic route, adapted from literature precedents for similar proline analogs, is outlined below.[3]

Caption: A high-level proposed synthetic pathway for this compound.

Characterization Protocol

A comprehensive characterization is non-negotiable to ensure the purity and structural integrity of the synthesized compound.

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Spectra consistent with the proposed structure of this compound. |

| Mass Spectrometry (HRMS) | Determination of exact mass and molecular formula. | Observed mass matching the calculated mass for C₆H₁₂N₂O₂. |

| Chiral HPLC | Assessment of enantiomeric purity. | A single peak indicating high enantiomeric excess. |

| X-ray Crystallography | Unambiguous determination of absolute stereochemistry. | Confirmation of the (4S) configuration.[3][4] |

In Vitro Biological Evaluation: First Insights

With a well-characterized compound in hand, the initial biological evaluation can commence.

Cytotoxicity Profiling

Rationale: It is crucial to determine the concentration range at which this compound exerts biological effects without causing general cellular toxicity. This informs the design of all subsequent cell-based assays.

Protocol: MTT Assay

-

Cell Seeding: Plate a panel of relevant cell lines (e.g., a cancer cell line like HeLa, a normal fibroblast line like NIH-3T3, and an immune cell line like Jurkat) in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 µM to 1 mM) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Target Class Screening

Rationale: Based on the activities of other proline analogs, this compound could potentially interact with several classes of proteins. A broad initial screening can help prioritize subsequent mechanistic studies.

Potential Target Classes and Rationale:

| Target Class | Rationale | Example Assay |

| Peptidyl-prolyl cis-trans isomerases (PPIases) | Proline analogs are known to interact with these enzymes that catalyze a rate-limiting step in protein folding. | A chymotrypsin-coupled spectrophotometric assay to measure the rate of cis-trans isomerization of a model peptide. |

| Integrins | Proline-based scaffolds have been used to develop integrin antagonists.[5] The 4-amino group could mimic key interactions. | A cell adhesion assay measuring the attachment of cells expressing a specific integrin (e.g., α4β1) to its ligand (e.g., VCAM-1).[5] |

| Ion Channels | The rigid structure of proline analogs can be incorporated into peptides that modulate ion channel function. | Patch-clamp electrophysiology to measure changes in ion currents in cells overexpressing a target channel. |

| Signaling Pathway Modulation | Proline metabolism itself is linked to signaling pathways like NF-κB.[6] Analogs could interfere with these processes. | A reporter gene assay where a luciferase or GFP gene is under the control of a promoter responsive to a specific pathway (e.g., an NF-κB responsive element). |

Mechanistic Deep Dive: From "What" to "How"

Positive hits from the initial screening will necessitate a deeper investigation into the mechanism of action.

Enzyme Inhibition Kinetics

Rationale: For any identified enzyme targets, understanding the mode of inhibition is crucial for further development.

Protocol: Michaelis-Menten Kinetics

-

Enzyme Assay Setup: Perform the enzyme assay with varying concentrations of the substrate in the presence and absence of different fixed concentrations of this compound.

-

Data Collection: Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Data Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Peptide Incorporation and Conformational Analysis

Rationale: A key hypothesized role for this compound is as a modulator of peptide conformation. This can be directly tested by incorporating it into a model peptide.

Protocol: Solid-Phase Peptide Synthesis and Spectroscopic Analysis

-

Synthesis: Synthesize a model peptide (e.g., a known bioactive peptide where a proline residue is critical) and an analog where the native proline is replaced with this compound using standard Fmoc-based solid-phase peptide synthesis.[7]

-

Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of both the native and analog peptides in different solvent systems. Significant changes in the CD spectra would indicate a conformational alteration induced by the proline analog.

-

NMR Spectroscopy: For a more detailed structural analysis, perform 2D NMR experiments (e.g., TOCSY, NOESY) on the peptides. This can reveal specific changes in dihedral angles and inter-proton distances, providing a high-resolution picture of the conformational impact.[8]

Future Directions and Therapeutic Potential

The data gathered from the proposed workflow will provide a solid foundation for understanding the biological role of this compound. Depending on the findings, future research could branch into several exciting areas:

-

Lead Optimization: If a promising interaction with a therapeutic target is identified, the 4-amino group can serve as a handle for further chemical modifications to improve potency and selectivity.

-

Biomaterial Development: Proline derivatives have been explored for the creation of novel biomaterials.[6] The unique properties of this analog could be leveraged in this context.

-

Probing Protein Folding: As a tool compound, it could be used to study the dynamics of protein folding and the role of proline isomerization in specific biological processes.

References

- Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC - NIH. (n.d.).

- Synthesis of Peptides Containing Proline Analogues. (n.d.).

- Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis) - MDPI. (n.d.).

- Proline Derivatives and Analogs. (n.d.).

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of - SciSpace. (n.d.).

- A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society. (n.d.).

- The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC - PubMed Central. (n.d.).

- (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis) - ResearchGate. (2025).

- New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PubMed Central. (n.d.).

- (4R)-4-Hydroxy-1-methyl-L-Proline|Research Chemical - Benchchem. (n.d.).

-

Proline - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4R)-4-Hydroxy-1-methyl-L-Proline|Research Chemical [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Characterization of (4S)-4-amino-1-methyl-L-proline: A Novel Non-Natural Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-4-amino-1-methyl-L-proline is a non-natural, chiral amino acid with significant potential as a building block in medicinal chemistry and peptide design. Its rigidified cyclic structure, combined with the presence of a methyl group on the nitrogen and an amino group at the 4-position, offers unique conformational constraints and functionalization opportunities. This guide provides a comprehensive overview of a proposed stereoselective synthesis, purification, and characterization of this compound, presented from the perspective of a senior application scientist. The methodologies described are grounded in established chemical principles and aim to provide a practical framework for researchers interested in synthesizing and utilizing this novel compound.

Introduction: The Rationale for Novel Proline Analogs

Proline and its derivatives are fundamental components of many biologically active peptides and proteins, often inducing specific secondary structures due to the conformational rigidity of the pyrrolidine ring. The synthesis of novel proline analogs is a key strategy in drug discovery for several reasons:

-

Conformational Constraint: Modifying the proline scaffold can lead to peptides with enhanced stability against enzymatic degradation and more defined three-dimensional structures, which can improve receptor binding affinity and selectivity.

-

Introduction of New Functionality: The incorporation of additional functional groups, such as the amino group in the target molecule, allows for further chemical modification, such as the attachment of labels, cross-linkers, or pharmacophores.

-

Exploring Structure-Activity Relationships (SAR): The systematic modification of the proline ring provides valuable insights into the structural requirements for biological activity.

This guide focuses on this compound, a compound that, to date, has not been reported as a natural product. Its "discovery" is therefore a conceptual one, rooted in the desire to create a novel chemical entity with tailored properties for research and development. The "isolation" described herein refers to the purification of the synthetically derived molecule.

Proposed Stereoselective Synthesis of this compound

The proposed synthetic route to this compound commences from the readily available and chiral starting material, (2S,4R)-4-hydroxy-L-proline. This multi-step synthesis is designed to maintain stereochemical integrity at the C2 and C4 positions. A robust protecting group strategy is essential to prevent unwanted side reactions.

Overall Synthetic Strategy

The synthesis can be logically divided into the following key transformations:

-

Protection of Functional Groups: The carboxylic acid and the secondary amine of the starting material, (2S,4R)-4-hydroxy-L-proline, are protected to prevent their interference in subsequent steps.

-

Stereospecific Conversion of the Hydroxyl Group to an Amino Group: The hydroxyl group at the C4 position is converted to an amino group with inversion of stereochemistry to achieve the desired (4S) configuration. This is a critical step that defines the stereochemistry of the final product.

-

N-Methylation: The secondary amine of the pyrrolidine ring is methylated.

-

Deprotection: The protecting groups are removed to yield the final product.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="(2S,4R)-4-hydroxy-L-proline"]; step1 [label="Protection of\nCarboxylic Acid and Amine"]; step2 [label="Activation of\nHydroxyl Group"]; step3 [label="Azide Displacement (SN2)\n(Inversion of Stereochemistry)"]; step4 [label="Reduction of Azide\nto Amine"]; step5 [label="Protection of\n4-Amino Group"]; step6 [label="N-Methylation of\nPyrrolidine Nitrogen"]; step7 [label="Final Deprotection"]; end [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end;

caption [label="Figure 1: Proposed synthetic workflow for this compound.", shape=plaintext, fontsize=10]; }

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Protection of (2S,4R)-4-hydroxy-L-proline

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent its reaction with subsequent reagents. The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent steps but can be removed under acidic conditions.[1][2][3]

-

Protocol:

-

Suspend (2S,4R)-4-hydroxy-L-proline in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

-

Dissolve the crude methyl ester in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.

-

Perform an aqueous workup and purify the product by column chromatography to yield N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.

-

Step 2 & 3: Conversion of Hydroxyl to Azide with Inversion of Stereochemistry

-

Rationale: This two-step process involves activating the hydroxyl group to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an azide anion. The SN2 reaction proceeds with inversion of configuration at the C4 position, converting the (4R) stereocenter to the desired (4S).

-

Protocol:

-

Dissolve the product from Step 1 in dichloromethane and cool in an ice bath.

-

Add triethylamine followed by methanesulfonyl chloride (or p-toluenesulfonyl chloride) and stir until the reaction is complete.

-

After an aqueous workup, dissolve the crude mesylate/tosylate in a polar aprotic solvent like DMF.

-

Add sodium azide and heat the reaction mixture. The progress of the reaction should be monitored by TLC.

-

After completion, perform an aqueous workup and extract the product. Purify by column chromatography to obtain N-Boc-(2S,4S)-4-azido-L-proline methyl ester.

-

Step 4 & 5: Reduction of Azide and Protection of the New Amino Group

-

Rationale: The azide is reduced to a primary amine, typically by catalytic hydrogenation. The newly formed amino group is then protected, for example, with a benzyloxycarbonyl (Cbz) group, which is orthogonal to the Boc group. This allows for selective deprotection later in the synthesis.

-

Protocol:

-

Dissolve the azido-proline derivative in methanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.

-

Filter off the catalyst and concentrate the solution.

-

Dissolve the crude amine in a suitable solvent and add a base.

-

Add benzyl chloroformate (Cbz-Cl) and stir until the reaction is complete.

-

Purify the product, N-Boc-(2S,4S)-4-(Cbz-amino)-L-proline methyl ester, by column chromatography.

-

Step 6: N-Methylation of the Pyrrolidine Nitrogen

-

Rationale: A common and efficient method for the N-methylation of secondary amines is reductive amination using formaldehyde and a reducing agent.[4] In this case, the Boc protecting group must first be removed to expose the secondary amine.

-

Protocol:

-

Treat the product from Step 5 with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc group.

-

After the reaction is complete, neutralize the solution and extract the deprotected proline derivative.

-

Dissolve the amine in a suitable solvent (e.g., methanol).

-

Add aqueous formaldehyde, followed by a reducing agent such as sodium cyanoborohydride or, for a less toxic alternative, sodium triacetoxyborohydride. The reaction is often carried out in the presence of acetic acid.

-

Stir the reaction at room temperature until methylation is complete.

-

Perform an aqueous workup and purify the product by column chromatography.

-

Step 7: Final Deprotection

-

Rationale: The remaining protecting groups (the methyl ester and the Cbz group) are removed to yield the final product. The Cbz group is typically removed by hydrogenolysis, and the methyl ester is hydrolyzed under basic conditions.

-

Protocol:

-

Dissolve the N-methylated product in a suitable solvent.

-

Perform catalytic hydrogenation with Pd/C under a hydrogen atmosphere to remove the Cbz group.

-

Filter the catalyst and concentrate the solution.

-

Dissolve the crude product in a mixture of methanol and water, and add a base such as lithium hydroxide to hydrolyze the methyl ester.

-

Monitor the reaction by TLC. Once complete, neutralize the solution with a mild acid.

-

The crude final product can then be purified.

-

Isolation and Purification

The final product, this compound, is a zwitterionic compound, which can make purification by standard silica gel chromatography challenging. Ion-exchange chromatography is a highly effective method for the purification of amino acids.[5][6][7][8]

Ion-Exchange Chromatography Protocol

-

Principle: The amino acid is passed through a column containing a charged stationary phase. By adjusting the pH of the mobile phase, the charge state of the amino acid can be modulated, allowing for its selective binding and elution.

-

Protocol:

-

Load the crude product onto a column packed with a strong cation exchange resin (e.g., Dowex 50W).

-

Wash the column with deionized water to remove any neutral or anionic impurities.

-

Elute the desired amino acid from the column using a dilute aqueous ammonia solution.

-

Collect the fractions and monitor for the presence of the product using a suitable method (e.g., ninhydrin staining or TLC).

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of analytical techniques.

Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the pyrrolidine ring protons, the N-methyl group, and the protons on the α-carbon and the carbon bearing the amino group. The coupling constants between the ring protons can provide information about the stereochemistry. |

| ¹³C NMR | The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon, the pyrrolidine ring carbons, and the N-methyl carbon. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will provide strong evidence for its elemental composition. |

| Chiral HPLC | Analysis on a chiral HPLC column can be used to determine the enantiomeric purity of the final product. |

| Amino Acid Analysis | This can be used to quantify the synthesized amino acid.[9] |

dot graph "Characterization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

synthesis [label="Synthesized Product"]; purification [label="Ion-Exchange\nChromatography"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C)"]; ms [label="Mass Spectrometry\n(HRMS)"]; hplc [label="Chiral HPLC"]; aaa [label="Amino Acid Analysis"]; final_product [label="Characterized\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

synthesis -> purification; purification -> nmr; purification -> ms; purification -> hplc; purification -> aaa; {nmr, ms, hplc, aaa} -> final_product;

caption [label="Figure 2: Workflow for the purification and characterization of the final product.", shape=plaintext, fontsize=10]; }

Caption: Workflow for the purification and characterization of the final product.

Potential Applications and Future Directions

This compound represents a versatile scaffold for further chemical elaboration. Potential applications include:

-

Peptidomimetics: Incorporation into peptide sequences to create conformationally constrained analogs with potentially enhanced biological activity and stability.

-

Drug Conjugation: The primary amino group at the C4 position can be used as a handle for attaching drugs, imaging agents, or other molecules of interest.

-

Asymmetric Catalysis: Chiral amino acids and their derivatives can serve as ligands in asymmetric catalysis.

Future work could involve the synthesis of the other stereoisomers of 4-amino-1-methyl-proline to fully explore the impact of stereochemistry on biological activity.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound strategy for the synthesis, purification, and characterization of the novel, non-natural amino acid this compound. By leveraging established methodologies in organic synthesis, including robust protecting group strategies and stereoselective reactions, this valuable research tool can be made accessible to the scientific community. The detailed protocols and the rationale behind the experimental choices are intended to provide a solid foundation for researchers to produce this compound and explore its potential in drug discovery and chemical biology.

References

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. biosynth.com [biosynth.com]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diaion.com [diaion.com]

- 6. researchgate.net [researchgate.net]

- 7. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Physicochemical Characterization of (4S)-4-amino-1-methyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-4-amino-1-methyl-L-proline is a substituted proline derivative of interest in chemical and pharmaceutical research. As a chiral amino acid analogue, a thorough understanding of its physicochemical properties is fundamental for its application in areas such as peptide synthesis, drug design, and pharmacology. The spatial arrangement of its functional groups, its ionization behavior, solubility, and interaction with polarized light are critical parameters that dictate its biological activity and formulation potential.

This guide provides a comprehensive overview of the essential physicochemical properties of this compound and outlines detailed, state-of-the-art methodologies for their experimental determination. While specific experimental data for this particular compound is not extensively available in public literature, this document serves as a practical framework for researchers to characterize this and similar molecules.

Core Physicochemical Properties

A foundational dataset for any novel chemical entity includes its structural and fundamental chemical properties.

| Property | Data | Source |

| IUPAC Name | (2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylic acid | - |

| CAS Number | 1308319-48-3 | [1][2][3] |

| Molecular Formula | C₆H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

Acid Dissociation Constant (pKa) Determination

The pKa values of a molecule are critical as they influence its ionization state, and consequently its solubility, lipophilicity, and receptor-binding interactions at different physiological pH levels. This compound possesses at least two ionizable groups: the carboxylic acid and the primary amino group.

Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[4][5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a temperature-controlled beaker with a magnetic stirrer.

-

Titration: Slowly add a standardized solution of HCl (e.g., 0.1 M) in small, precise volumes. After each addition, allow the pH to stabilize and record the value. Continue the titration past the expected equivalence points.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the halfway point to the equivalence point on the titration curve.[6]

UV-Vis Spectrophotometry

This method is applicable if the chromophores in the molecule exhibit a change in absorbance upon protonation or deprotonation. The pKa is determined by measuring the absorbance at a fixed wavelength across a range of pH values.[4][5][7]

-

Wavelength Selection: Record the UV-Vis spectra of this compound at a very low and a very high pH to identify the wavelengths of maximum absorbance difference between the ionized and unionized forms.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Absorbance Measurement: Prepare solutions of the compound at a constant concentration in each buffer and measure the absorbance at the selected wavelength.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[4]

Caption: Workflow for pKa determination.

Solubility Profile

Solubility is a crucial parameter for drug development, affecting bioavailability and formulation. The solubility of amino acids is highly dependent on pH and the nature of the solvent.[8][9][10]

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol).[8][9]

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or quantitative NMR.

Caption: Shake-flask solubility determination workflow.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[11] A sharp melting point range is indicative of high purity.

Capillary Melting Point Method

This is a common and straightforward technique for determining the melting point.

-

Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Optical Rotation

As a chiral molecule, this compound will rotate the plane of polarized light.[12][13][14][15][16] The specific rotation is a characteristic property of a chiral compound.

Polarimetry

Polarimetry is used to measure the angle of rotation of plane-polarized light caused by an optically active substance.[14][15]

-

Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a suitable solvent (e.g., water or ethanol).

-

Measurement: Fill a polarimeter sample tube of a known path length (l, in dm) with the solution. Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: The specific rotation, [α]λT, is calculated using the formula: [α]λT = α / (l × c)

Caption: Measurement of specific optical rotation.

Spectral Data Acquisition

Spectroscopic data is essential for structural confirmation and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, including the stereochemistry, by analyzing chemical shifts, coupling constants, and through-space correlations (e.g., NOESY).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as N-H, C=O, and O-H stretches.

Conclusion

The physicochemical properties of this compound are pivotal for its successful application in research and development. This guide provides the necessary experimental frameworks for a comprehensive characterization of this molecule. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data, facilitating its evaluation in drug discovery and other scientific endeavors.

References

- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.).

- Estimation of optical rotation of chiral molecules with weak measurements. (n.d.).

- Continuous-Wave Cavity-Enhanced Polarimetry for Optical Rotation Measurement of Chiral Molecules | Analytical Chemistry. (2021). ACS Publications.

- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).

- This compound, 95% Purity, C6H12N2O2, 1 gram. (n.d.). CP Lab Safety.

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). ACS Publications.

- Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM.

- Basics of polarimetry. (n.d.). Anton Paar Wiki.

- Optical rotation. (n.d.). Wikipedia.

- This compound CAS#: 1308319-48-3. (n.d.). ChemicalBook.

- 5.4: Optical Activity. (2021). Chemistry LibreTexts.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022). Microbe Notes.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).

- How to calculate pKa. (n.d.). BYJU'S.

- This compound. (n.d.). SRD Pharma.

- Melting point determination. (n.d.).

- Melting point determination. (n.d.). SSERC.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound CAS#: 1308319-48-3 [m.chemicalbook.com]

- 3. srdpharma.com [srdpharma.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. byjus.com [byjus.com]

- 7. ulm.edu [ulm.edu]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. microbenotes.com [microbenotes.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Estimation of optical rotation of chiral molecules with weak measurements [opg.optica.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 15. Optical rotation - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Characterization of (4S)-4-amino-1-methyl-L-proline

Introduction: The Significance of Precise Structural Elucidation

(4S)-4-amino-1-methyl-L-proline is a fascinating proline derivative with potential applications in medicinal chemistry and drug development. As with any novel chemical entity, a thorough and unambiguous structural characterization is a prerequisite for understanding its biological activity, ensuring its purity, and establishing a foundation for further research. This guide provides a comprehensive overview of the key analytical techniques and methodologies for the complete structural elucidation of this compound, tailored for researchers, scientists, and drug development professionals. Our approach emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating characterization workflow.

The core challenge in characterizing this molecule lies in unequivocally determining its molecular formula, connectivity, and, most importantly, its stereochemistry at both the C2 and C4 positions of the proline ring. This guide will walk you through a logical progression of analytical techniques designed to address these challenges head-on.

The Characterization Workflow: A Multi-faceted Approach

A singular analytical technique is rarely sufficient for complete structural determination. Instead, we employ a synergistic workflow where each method provides a unique piece of the structural puzzle. The data from these techniques, when taken together, provide a comprehensive and validated structural assignment.

Caption: Workflow for the structural characterization of this compound.

Part 1: Unveiling the Molecular Blueprint - Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry: The First Glimpse into Molecular Identity

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule. For this compound (C₆H₁₂N₂O₂), the expected monoisotopic mass is approximately 144.0899 g/mol . Electrospray ionization (ESI) is the preferred method for such polar molecules as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

Trustworthiness: The accuracy of modern HRMS instruments (e.g., Q-TOF, Orbitrap) is typically within 5 ppm, providing a high degree of confidence in the assigned molecular formula. This self-validating step ensures that the subsequent, more detailed structural analysis by NMR is performed on a compound with a known and correct elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or water/acetonitrile with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected protonated molecule [M+H]⁺ for C₆H₁₂N₂O₂ is m/z 145.0977.

-

Data Analysis: Compare the experimentally observed accurate mass with the theoretically calculated mass. A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₂N₂O₂ |

| Monoisotopic Mass | 144.0899 u |

| [M+H]⁺ | 145.0977 u |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the connectivity and stereochemistry of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is essential for a complete structural assignment.

Trustworthiness: The combination of different NMR experiments provides a self-validating network of correlations. For instance, a COSY experiment establishes proton-proton couplings, which are then correlated to their attached carbons via HSQC. HMBC experiments then reveal longer-range proton-carbon connectivities, confirming the overall carbon skeleton. Finally, NOESY provides through-space correlations, which are crucial for determining the relative stereochemistry.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH and OH).

-

¹H NMR: This experiment provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound would include the N-methyl group, the proline ring protons, and the protons on the α- and β-carbons.

-

¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing the connectivity of the proline ring protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for piecing together the entire molecular structure, including the position of the N-methyl group.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons. For this compound, NOE correlations between the protons at C2 and C4 can help establish their cis or trans relationship.

Data Presentation: Representative NMR Data

While specific NMR data for this compound is not available in the searched literature, we can infer expected chemical shifts based on data for similar compounds like (2S, 4S)-4-methyl-proline[2] and other proline derivatives[3][4].

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |

| H2 | 3.8 - 4.2 | dd |

| H3 | 1.8 - 2.4 | m |

| H4 | 3.5 - 3.9 | m |

| H5 | 3.0 - 3.6 | m |

| N-CH₃ | 2.5 - 3.0 | s |

| Carbon | Expected Chemical Shift Range (ppm) |

| C2 (α-carbon) | 60 - 65 |

| C3 (β-carbon) | 35 - 40 |

| C4 (γ-carbon) | 50 - 55 |

| C5 (δ-carbon) | 55 - 60 |

| N-CH₃ | 40 - 45 |

| C=O (carboxyl) | 175 - 180 |

Part 2: Defining the 3D Architecture - Stereochemistry and Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC): Ensuring Enantiomeric Purity

Expertise & Experience: Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. For amino acids and their derivatives, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak or Chiralcel are often effective. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase.

Trustworthiness: A well-developed chiral HPLC method can provide baseline separation of enantiomers, allowing for accurate quantification of the enantiomeric excess (ee). This is a self-validating system as the presence of the undesired enantiomer would be clearly visible as a separate peak. For proline derivatives, derivatization may be necessary to introduce a chromophore for UV detection[5].

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak IA, AD-H) to find a suitable stationary phase.

-

Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape[6].

-

Derivatization (if necessary): If the molecule lacks a strong UV chromophore, derivatization with a reagent like NBD-Cl can be employed to enable UV detection[5].

-

Analysis: Inject a solution of the sample and monitor the elution profile. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Caption: Workflow for chiral HPLC analysis of this compound.

X-ray Crystallography: The Definitive Proof of Absolute Stereochemistry

Expertise & Experience: Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms.

Trustworthiness: An X-ray crystal structure is a self-validating, definitive proof of the molecule's absolute configuration, provided a good quality crystal can be obtained and the data is refined to a high resolution. The Flack parameter is a critical value in the crystallographic refinement that confirms the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common technique. For amino acids, crystallization as a salt (e.g., hydrochloride) can sometimes yield better quality crystals[7].

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a 3D model of the molecule.

-

Determination of Absolute Stereochemistry: The absolute configuration is determined, often using anomalous dispersion effects.

While a crystal structure for this compound is not available in the searched literature, the structure of a closely related compound, (4S)-1-methyl-4-propyl-L-proline hydrochloride, has been determined by X-ray crystallography, confirming its absolute stereochemistry[7][8]. This provides a strong precedent for the feasibility of this technique for the target molecule.

Conclusion: A Unified and Validated Structural Assignment

The structural characterization of this compound requires a meticulous and multi-pronged analytical approach. By integrating the data from high-resolution mass spectrometry, a suite of NMR experiments, chiral HPLC, and ideally, single-crystal X-ray diffraction, researchers can achieve an unambiguous and validated structural assignment. This rigorous characterization is fundamental to advancing the study of this promising molecule and unlocking its full potential in drug discovery and development.

References

-

Mollica, A., Pinnen, F., Stefanucci, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Medicinal Chemistry Letters, 3(9), 713-717. [Link]

-

Geyer, A., & Priem, C. (2020). (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 85(15), 9636–9646. [Link]

-

Loosli, S., Foletti, C., Papmeyer, M., & Wennemers, H. (2019). A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. RSC Advances, 9(55), 32017-32020. [Link]

-

Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(1), M2003. [Link]

-

Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Separation Science, 37(11), 1237-1244. [Link]

- Welch, C. J., & Pirkle, W. H. (2006). Proline chiral columns with broad chiral selectivity.

-

Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. ResearchGate. [Link]

-

Raines, R. T., & Shoulders, M. D. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 133(45), 18133–18145. [Link]

-

Biological Magnetic Resonance Bank. L-Proline. [Link]

-

Kumar, A., & Sharma, S. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. International Journal of Pharmaceutical Sciences and Research, 14(9), 4569-4575. [Link]

-

Roda, G., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 26(16), 4963. [Link]

-

Pierson, N. A., et al. (2014). Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization?. International Journal of Mass Spectrometry, 370, 18-26. [Link]

-